molecular formula C7H9BrN2O B12823000 3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B12823000
M. Wt: 217.06 g/mol
InChI Key: NDGDCMSLGPYPPK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran ring. The presence of a bromomethyl group at the 3-position of the pyrazole ring adds to its reactivity and potential applications in various fields of chemistry and biology. This compound is of interest due to its unique structure and the potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a pyrazole derivative with a bromomethylating agent under controlled conditions. For instance, the reaction of 3-hydroxymethylpyrazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the pyrazole ring or the bromomethyl group can lead to different structural analogs.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions to replace the bromomethyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce hydroxyl or carbonyl groups.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the pyrazole ring or the bromomethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or carbonyl derivative .

Scientific Research Applications

3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

    3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Methyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Similar structure but with a methyl group instead of a bromomethyl group.

Uniqueness

The presence of the bromomethyl group in 3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole makes it more reactive compared to its analogs with hydroxymethyl, chloromethyl, or methyl groups.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

3-(bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C7H9BrN2O/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4H2,(H,9,10)

InChI Key

NDGDCMSLGPYPPK-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1NN=C2CBr

Origin of Product

United States

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